Palytoxin from palythoa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

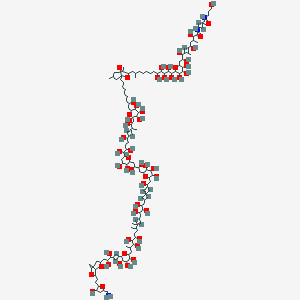

帕立toxin是一种剧毒化合物,最初是从海洋动物花纹海葵 (Palythoa toxica) 中分离得到的。它是已知的最强非蛋白毒素之一,具有复杂的结构,包括一条长碳链和多个羟基。 帕立toxin以其强烈的血管收缩特性和破坏细胞离子梯度的能力而闻名 .

准备方法

合成路线和反应条件

由于帕立toxin结构复杂,包括64个立体中心和众多官能团,其合成极具挑战性。1994年,吉村芳人及其团队首次实现了帕立toxin的全合成。

工业生产方法

由于帕立toxin结构复杂,合成难度大,因此工业生产不可行。 相反,它通常是从天然来源中提取,例如花纹海葵属的珊瑚虫 .

化学反应分析

Chemical Stability and Decomposition Pathways

Palytoxin (C₁₂₉H₂₂₃N₃O₅₄) demonstrates remarkable stability under neutral aqueous conditions but undergoes decomposition under acidic or alkaline environments. Key findings include:

- Thermal Stability : Remains intact at temperatures up to 100°C, with no loss of toxicity after boiling .

- pH Sensitivity : Rapid degradation occurs in solutions with pH < 3 or > 10, leading to loss of toxicity .

- Light Sensitivity : Prolonged UV exposure induces photodegradation, though specific pathways remain uncharacterized .

Table 1: Stability of Palytoxin Under Environmental Conditions

| Condition | Stability Profile | Toxicity Retention |

|---|---|---|

| Neutral pH (6–8) | Stable for months | Full |

| Acidic (pH < 3) | Decomposes within hours | None |

| Alkaline (pH > 10) | Decomposes within hours | None |

| Boiling (100°C) | Stable structure | Full |

| UV Exposure | Partial degradation (mechanism unknown) | Reduced |

Interaction with Biological Targets

Palytoxin’s primary mechanism involves binding to Na⁺/K⁺-ATPase, converting the ion pump into a non-selective cation channel . This reaction occurs in a 1:1 stoichiometry and induces:

- Ion Gradient Collapse : Efflux of K⁺ and influx of Na⁺, Ca²⁺, and H⁺ .

- Cellular Apoptosis/Necrosis : Disruption of mitogen-activated protein kinase (MAPK) pathways and induction of ferroptosis .

Table 2: Cytotoxic Effects of Palytoxin and Analogues

Environmental Reactivity and Byproducts

Palytoxin forms toxic aerosols when Palythoa polyps are exposed to heat or physical stress, releasing vapors that cause respiratory distress . Analogues like ostreocin-D and mascarenotoxin-A exhibit similar reactivity but differ in molecular weight (2,500–2,648 Da) .

Analytical Detection Methods

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects palytoxin at concentrations as low as 0.5 µg/g .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Used for rapid screening in aquarium specimens .

Palytoxin’s chemical behavior underscores its dual nature as both a resilient environmental toxin and a molecule with precise biological targets. Its stability in marine environments contrasts with rapid decomposition under extreme pH, while its synthesis remains a landmark achievement in organic chemistry. Further research is needed to characterize photodegradation pathways and mitigate aerosolization risks in aquariums.

科学研究应用

Cancer Research and Therapeutics

Mechanism of Action

Palytoxin exhibits its cytotoxic effects by binding to the Na+/K+ ATPase pump, transforming it into a non-specific ion channel. This action disrupts cellular ion homeostasis, leading to cell death, particularly in cancer cells. Studies have shown that PLTX can induce significant cytotoxicity at picomolar concentrations, with effects observed to be over 1000 times greater on cancer cells compared to non-cancerous cells .

Case Studies

- In Vitro Studies : Research has indicated that PLTX from Palythoa sp. Pc001 demonstrates substantial cytotoxicity against murine and human cancer cell lines. The IC50 values for various cancer cell lines were reported as low as 0.69 ng/mL, showcasing its potential as a therapeutic agent .

- Combination Therapies : PLTX has been explored in combination with other chemotherapeutic agents to enhance anti-cancer efficacy. Its role as a tumor promoter when combined with certain carcinogens has also been investigated, indicating a dual role in cancer biology .

Toxicology and Environmental Monitoring

Detection Methods

Given its potency, accurate detection of PLTX in marine environments is crucial. Several immunoassays have been developed for quantifying PLTX levels in contaminated marine organisms:

- ELISA Techniques : Various enzyme-linked immunosorbent assays (ELISA) have been established, achieving detection limits as low as 0.5 pg/mL . These methods are vital for monitoring seafood safety and assessing ecological risks associated with algal blooms containing PLTX-producing organisms.

Ecological Impact Studies

Research on the ecological effects of PLTX has revealed its implications for marine food webs. The toxin’s presence in zooplankton and fish species raises concerns regarding bioaccumulation and trophic transfer in marine ecosystems .

Pharmacological Research

Potential Drug Development

The structural complexity and biological activity of PLTX have attracted interest for drug development:

- Neurotoxicity Studies : Investigations into the neurotoxic effects of PLTX on neuronal cell lines (e.g., Neuro2a) have provided insights into potential therapeutic applications for neurodegenerative diseases . The ability of PLTX to modulate neuronal signaling pathways may offer novel approaches for treating conditions like Alzheimer’s disease.

Summary Table of Palytoxin Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cancer Research | Cytotoxic agent targeting Na+/K+ ATPase | High cytotoxicity at picomolar concentrations; IC50 values <1 ng/mL |

| Environmental Monitoring | Detection in marine organisms via ELISA | Detection limits down to 0.5 pg/mL; essential for seafood safety |

| Pharmacological Research | Potential applications in neurodegenerative disease treatment | Modulates neuronal signaling; explored for Alzheimer’s treatment |

作用机制

帕立toxin通过结合和改变钠钾ATP酶泵的功能发挥作用。这种结合将泵转化为非选择性阳离子通道,导致跨细胞膜的离子梯度被破坏。 这种破坏会导致细胞去极化,并可能导致细胞死亡 .

相似化合物的比较

类似化合物

Maitotoxin: 另一种具有不同作用机制的高毒性海洋毒素。

Tetrodotoxin: 一种强效神经毒素,可阻断钠通道。

Saxitoxin: 一种也针对钠通道的神经毒素。

独特性

帕立toxin的独特性在于其复杂的结构及其对钠钾ATP酶泵的特定作用机制。 与其他海洋毒素不同,它将该泵转化为阳离子通道,导致一组独特的生理效应 .

如果您还有其他问题或需要更多详细信息,请随时询问!

生物活性

Palytoxin (PTX) is one of the most potent marine toxins known, primarily derived from the zoanthid genus Palythoa. This article delves into the biological activity of PTX, its mechanisms of action, and its effects on various organisms, including humans. The information is drawn from diverse research studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

Palytoxin is a large, non-proteinaceous molecule with an estimated molecular weight of approximately 3300 Da. It is characterized by a complex structure that includes both hydrophilic and lipophilic regions, making it highly stable in neutral conditions but susceptible to degradation in acidic or alkaline environments . Its unique structure allows for significant biological activity, particularly its interaction with cellular membranes.

The primary target of palytoxin is the Na+/K+-ATPase enzyme, which it binds to with high affinity (Kd of 20 pM). This binding transforms the enzyme from a pump into a non-selective ion channel, allowing for the passive diffusion of monovalent cations such as Na+ and K+ . This alteration disrupts the electrochemical gradients essential for cellular function, leading to various toxic effects.

Key Mechanisms:

- Ion Channel Formation : Palytoxin induces the formation of ion channels in membranes, which can lead to cellular depolarization and excitotoxicity.

- Hemolytic Activity : PTX exhibits hemolytic properties, damaging red blood cells and other cell types.

- Cytotoxic Effects : Studies have shown that PTX can induce apoptosis and necrosis in various cell lines, affecting processes like cell proliferation through pathways such as MAPK .

Toxicity Profile

Palytoxin is extremely toxic, with an LD50 (lethal dose for 50% of subjects) as low as 0.15 µg/kg in mice when administered intravenously . The toxicity can manifest through various exposure routes:

- Inhalation : Aerosolized PTX can lead to severe respiratory distress. Case studies have documented instances where aquarium enthusiasts experienced acute respiratory symptoms after cleaning corals containing PTX .

- Dermal Exposure : Contact with PTX can cause skin irritation and systemic toxicity.

- Ingestion : Consumption of contaminated seafood has led to fatalities primarily due to myocardial damage and renal failure .

Case Studies

Several case studies highlight the dangers associated with palytoxin exposure:

- Aquarium Enthusiast Incident (2012) :

- Family Exposure (2015) :

- Mass Poisoning Event (2006) :

Summary Table of Case Studies

| Year | Location | Symptoms | Outcome |

|---|---|---|---|

| 2012 | Switzerland | Dyspnea, cough, fever | Recovery within 2 weeks |

| 2015 | USA | Respiratory distress | Hospitalization required |

| 2006 | Mediterranean | Mild to severe respiratory issues | Hospitalization for 10% of cases |

属性

CAS 编号 |

77734-91-9 |

|---|---|

分子式 |

C129H223N3O54 |

分子量 |

2680.1 g/mol |

IUPAC 名称 |

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |

InChI |

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |

InChI 键 |

CWODDUGJZSCNGB-HQNRRURTSA-N |

SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

手性 SMILES |

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |

规范 SMILES |

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |

颜色/形态 |

Non-crystalline /solid/ |

溶解度 |

Water soluble substance |

同义词 |

Palytoxin from Palythoa tuberculosa |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。